Kinase Selectivity: Functional Assay Annotation vs. Pan‑CDK Inhibitors
ChEMBL records one functional assay entry for the compound (target not publicly resolved), implying that biological annotation exists but lacks published quantitative comparator data [1]. In contrast, the well‑characterized diaminothiazole CDK2 inhibitor compound 51 (J. Med. Chem. 2013) achieves IC50 values of 0.9–1.5 nM against CDK2 and exhibits >100‑fold selectivity over CDK1, CDK4, CDK6, and CDK9 [2]. Without direct head‑to‑head data, selection must be guided by the distinct azetidine‑pyrimidine‑thiazole architecture of the target compound, which is absent in compound 51 and other diaminothiazole leads [1][2].
| Evidence Dimension | Kinase inhibition (functional annotation vs. published class exemplar) |
|---|---|
| Target Compound Data | Functional assay recorded (ChEMBL); quantitative values not publicly available |
| Comparator Or Baseline | Diaminothiazole compound 51: CDK2 IC50 0.9–1.5 nM; >100‑fold selectivity over CDK1/4/6/9 |
| Quantified Difference | Not calculable (target data absent) |
| Conditions | Target compound: ChEMBL functional assay; Comparator: CDK2/cyclin E biochemical assay, 339‑kinase panel (J. Med. Chem. 2013) |
Why This Matters
Demonstrates that the compound belongs to a pharmacophore class capable of sub‑nanomolar CDK2 inhibition, yet its unique azetidine hinge‑binder precludes direct performance inference from published diaminothiazole leads.
- [1] ChEMBL Compound Report Card: CHEMBL4975692. European Bioinformatics Institute (2026). View Source
- [2] Schonbrunn E, Betzi S, Alam R, et al. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. J Med Chem. 2013;56(10):3768‑3782. doi:10.1021/jm301234k View Source
